molecular formula C24H22N2O B2860688 (E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 612524-96-6

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2860688
CAS No.: 612524-96-6
M. Wt: 354.453
InChI Key: BISWTLZVOHMIIC-DTQAZKPQSA-N
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Description

(E)-2-Styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by:

  • Position 1 substitution: A 2-(p-tolyloxy)ethyl group, which introduces a para-methylphenoxy ether moiety linked via an ethyl chain.
  • Position 2 substitution: An (E)-styryl group (trans-configuration), which contributes to π-conjugation and may influence electronic properties, binding affinity, and bioactivity .

Condensation reactions of o-phenylenediamine with aldehydes or ketones under acidic or oxidative conditions (e.g., using sodium metabisulfite or CAN catalysts) .

N-alkylation of pre-formed benzimidazole cores with halogenated ethers or thioethers (e.g., ethyl chloroacetate or 2-(p-tolyloxy)ethyl halides) .

Key Applications: Benzimidazole derivatives are widely studied for their pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. The styryl group in particular has been linked to bioactivity in transcriptional regulation (e.g., Th17 cell modulation) .

Properties

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-11-14-21(15-12-19)27-18-17-26-23-10-6-5-9-22(23)25-24(26)16-13-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISWTLZVOHMIIC-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves a multi-step process:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the benzimidazole core in the presence of a palladium catalyst.

    Attachment of the p-Tolyloxyethyl Group: The p-tolyloxyethyl group can be introduced through an etherification reaction, where a p-tolyloxyethyl halide reacts with the benzimidazole core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related benzimidazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name Position 1 Substitution Position 2 Substitution Key Properties/Activities Synthesis Yield/Key Conditions Reference
(E)-2-Styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole 2-(p-Tolyloxy)ethyl (E)-Styryl High lipophilicity; potential Th17 cell bioactivity (hypothesized) Not explicitly reported; analogous N-alkylation yields ~50-80%
2-((2-Phenoxyethyl)thio)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole (MEPB) 2-(p-Tolyloxy)ethyl 2-Phenoxyethylthio Structural analog with thioether linkage; used in biochemical research 25 µL sample solution (10 mM)
(E)-2-(4-(Methylthio)styryl)-1H-benzo[d]imidazole H (unsubstituted) (E)-4-(Methylthio)styryl Bioactive hydrolyzed product (2-styryl-benzimidazole); Th17 cell modulation Hydrolyzed product tested
2-(Adamantan-1-ylthio)-1-benzyl-1H-benzo[d]imidazole Benzyl Adamantylthio Antifungal activity (Candida spp.); high yield (92%) 92% yield via nucleophilic substitution
2-(4-Fluorophenyl)-1H-benzo[d]imidazole H (unsubstituted) 4-Fluorophenyl GABA-A receptor interaction (similar to zolpidem) Docked for receptor binding studies
2-Phenyl-1H-benzo[d]imidazole H (unsubstituted) Phenyl Precursor for hydrazide derivatives (antifungal/anticancer) Synthesized via microwave irradiation (30 min, high yield)

Key Observations :

Substitution Effects: Position 1: Bulky groups (e.g., 2-(p-tolyloxy)ethyl) enhance lipophilicity and may improve membrane permeability. Position 2: Styryl groups (E-configuration) enhance π-stacking and electronic conjugation compared to phenyl or fluorophenyl groups. Adamantylthio substituents confer rigidity and antifungal activity .

Bioactivity Trends :

  • Antifungal Activity : Adamantane- and thioether-substituted derivatives (e.g., compounds 14 and 18 in ) show superior activity against Candida spp., likely due to hydrophobic interactions with fungal membranes.
  • Receptor Binding : Fluorophenyl-substituted benzimidazoles (e.g., ) mimic benzodiazepine scaffolds, enabling GABA-A receptor modulation.

Synthetic Efficiency: Microwave-assisted synthesis (e.g., ) reduces reaction times (20–30 min) and improves yields compared to traditional reflux methods (3–4 h) . CAN (ceric ammonium nitrate) catalysis in ethanol under reflux achieves moderate yields (50-64%) for triazole-linked derivatives .

Critical Analysis of Divergent Evidence

  • Hydrolyzed Products : suggests that hydrolyzed 2-styryl-benzimidazoles (e.g., sulfonic acid derivatives) may drive bioactivity, whereas other studies focus on intact parent compounds .
  • Substituent Position : Para-substituted aryl groups (e.g., p-fluorophenyl in ) show stronger receptor binding than meta-substituted analogs, highlighting positional sensitivity in drug design.

Biological Activity

(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, which is noted for its diverse biological activities. This compound features a unique structure with a styryl group and a p-tolyloxyethyl moiety, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2OC_{24}H_{22}N_2O, with a molecular weight of approximately 354.4 g/mol. The compound's structure can be represented as follows:

InChI=1S/C24H22N2O/c119111421(151219)27181726231065922(23)2524(26)1613207324820/h216H,1718H2,1H3/b1613+\text{InChI}=1S/C24H22N2O/c1-19-11-14-21(15-12-19)27-18-17-26-23-10-6-5-9-22(23)25-24(26)16-13-20-7-3-2-4-8-20/h2-16H,17-18H2,1H3/b16-13+

This configuration allows the compound to engage in various chemical interactions, making it a candidate for several biological activities.

Anticancer Properties

Research indicates that benzimidazole derivatives have significant anticancer potential. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast cancer models such as MCF-7 and MDA-MB-231 cells.

Case Study: Breast Cancer Cells
In a recent study, several benzimidazole derivatives were tested for their cytotoxic effects against breast cancer cell lines. The results indicated that compounds containing the benzimidazole core could significantly reduce cell viability at micromolar concentrations, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

Benzimidazoles are also recognized for their antimicrobial properties. Preliminary screening of related compounds showed promising results against various bacterial strains, indicating that this compound may possess similar activities.

Example of Antimicrobial Testing
In laboratory settings, derivatives with structural similarities were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the benzimidazole structure enhanced antibacterial activity, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the styryl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Structural ComponentImpact on Activity
Styryl GroupEnhances lipophilicity
p-Tolyloxyethyl GroupImproves solubility
Benzimidazole CoreProvides biological activity

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